1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to an organic group. This compound features a furan ring, a thiourea moiety, and a methyl-substituted phenyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea typically involves the reaction of furan-2-ylmethylamine with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles, forming a variety of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea include other thioureas with different substituents on the phenyl or furan rings. Examples include:
- 1-(Furan-2-ylmethyl)-3-phenylthiourea
- 1-(Furan-2-ylmethyl)-3-(4-methylphenyl)thiourea
- 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties compared to its analogs.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-4-2-5-11(8-10)15-13(17)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORFXGMHWAYDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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